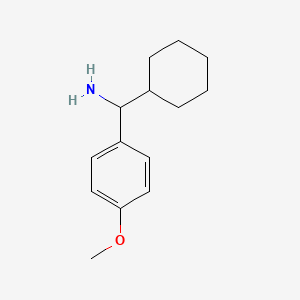
Cyclohexyl(4-methoxyphenyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexyl(4-methoxyphenyl)methanamine is an organic compound with the molecular formula C14H21NO. It is a derivative of methanamine, featuring a cyclohexyl group and a 4-methoxyphenyl group attached to the methanamine backbone. This compound is of interest in various fields due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing Cyclohexyl(4-methoxyphenyl)methanamine involves the reduction of 1-cyano-(4-methoxyphenyl)methylcyclohexanol. This process typically uses a Co-NiO dual catalyst under hydrogen gas at a pressure of 0.1-0.5 MPa and a temperature range of 80-140°C . After the reaction, the solution is cooled, filtered, and treated with concentrated hydrochloric acid to precipitate the product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.
化学反応の分析
Types of Reactions
Cyclohexyl(4-methoxyphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanamine group to a corresponding amide or nitrile.
Reduction: The compound can be reduced to form different derivatives, depending on the specific conditions and reagents used.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides or nitriles, while reduction can produce various reduced derivatives of the original compound.
科学的研究の応用
Cyclohexyl(4-methoxyphenyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Cyclohexyl(4-methoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the context of its use. For example, in biological systems, it may bind to specific receptors, altering their activity and leading to various physiological effects .
類似化合物との比較
Similar Compounds
4-Methoxybenzylamine: This compound is structurally similar, featuring a methoxyphenyl group attached to a methanamine backbone.
Cyclohexylamine: Another related compound, differing by the absence of the methoxyphenyl group.
Uniqueness
Cyclohexyl(4-methoxyphenyl)methanamine is unique due to the presence of both a cyclohexyl group and a 4-methoxyphenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C14H21NO |
|---|---|
分子量 |
219.32 g/mol |
IUPAC名 |
cyclohexyl-(4-methoxyphenyl)methanamine |
InChI |
InChI=1S/C14H21NO/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h7-11,14H,2-6,15H2,1H3 |
InChIキー |
HMAVDLVEEINRRG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(C2CCCCC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


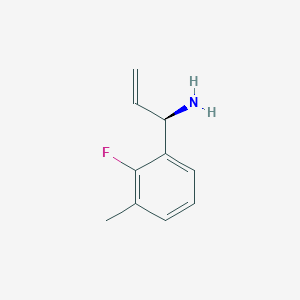

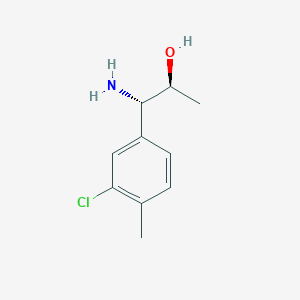
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-methylbenzoate](/img/structure/B13057194.png)
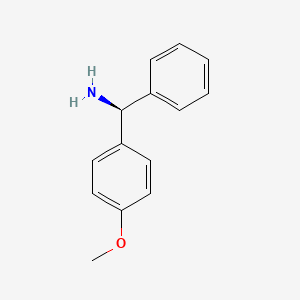

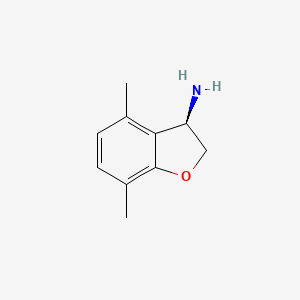
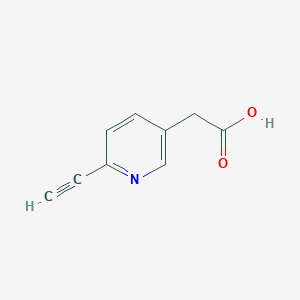
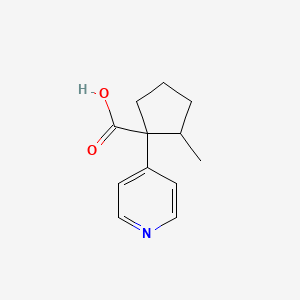
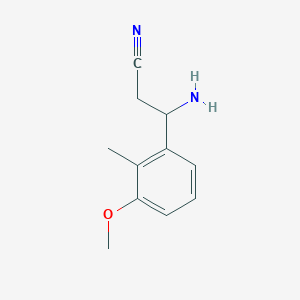
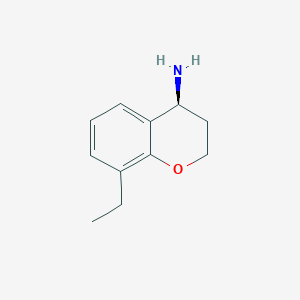
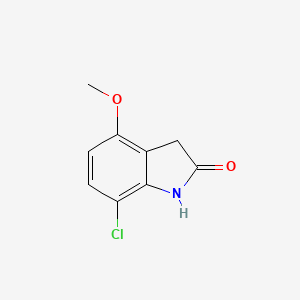
![2,4-dichloro-N'-((E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide](/img/structure/B13057251.png)
![1,7-Diazaspiro[4.5]decane, 7-methyl-](/img/structure/B13057259.png)
